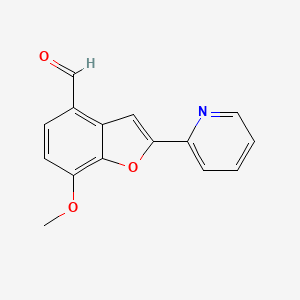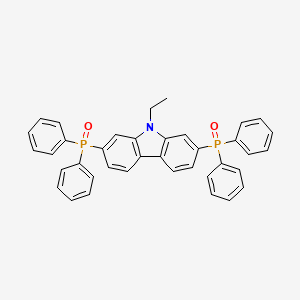
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) is a complex organic compound with a molecular formula of C38H31NO2P2. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is particularly noted for its role in organic electronics and photophysical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) typically involves multiple steps, starting with the preparation of the carbazole core. One common method involves the reaction of 9-ethylcarbazole with appropriate phosphine oxide reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency.
化学反应分析
Types of Reactions
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in studying its electronic properties.
Reduction: Reduction reactions can be used to modify the compound’s structure and investigate its reactivity.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxide derivatives, while substitution reactions can produce a variety of substituted carbazole compounds.
科学研究应用
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis studies.
Biology: The compound’s photophysical properties make it useful in studying biological systems and developing fluorescent probes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
作用机制
The mechanism by which (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) exerts its effects involves its interaction with various molecular targets and pathways. The compound’s phosphine oxide groups can coordinate with metal ions, influencing their reactivity and stability. Additionally, its carbazole core can participate in electron transfer processes, making it valuable in photophysical and electronic applications.
相似化合物的比较
Similar Compounds
9-Ethyl-9H-carbazole-2,7-dicarbaldehyde: This compound shares the carbazole core but differs in its functional groups, leading to different reactivity and applications.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole-based compound with distinct structural features and uses in organic electronics.
9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of organic semiconducting polymers for optoelectronic applications.
Uniqueness
What sets (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) apart is its combination of phosphine oxide and carbazole functionalities, which confer unique electronic and photophysical properties. This makes it particularly valuable in advanced materials research and development.
属性
分子式 |
C38H31NO2P2 |
|---|---|
分子量 |
595.6 g/mol |
IUPAC 名称 |
2,7-bis(diphenylphosphoryl)-9-ethylcarbazole |
InChI |
InChI=1S/C38H31NO2P2/c1-2-39-37-27-33(42(40,29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-35(37)36-26-24-34(28-38(36)39)43(41,31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |
InChI 键 |
UROHIBOFEQWNNM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=CC(=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


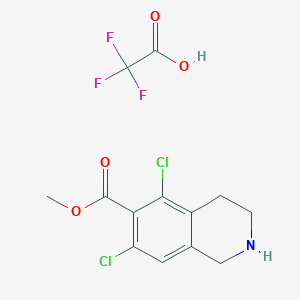
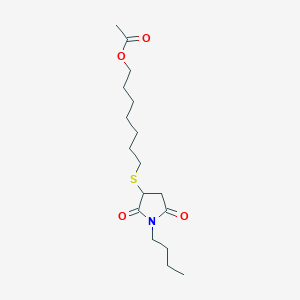

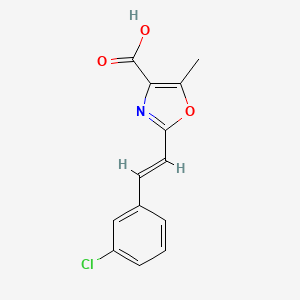
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)

![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)
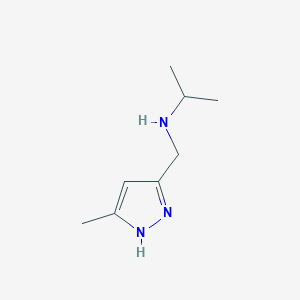

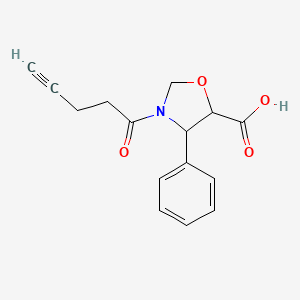
![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)
